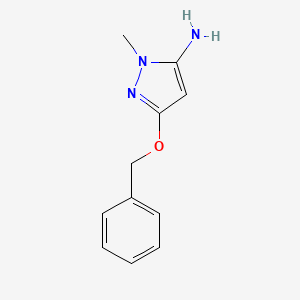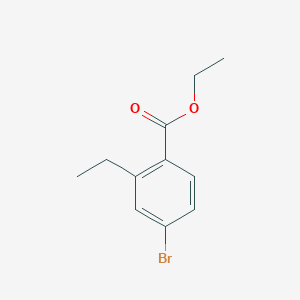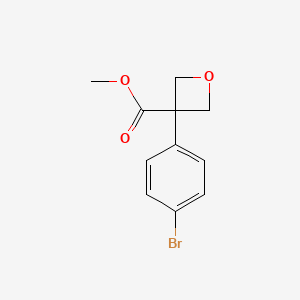
2-Chloro-1-fluoro-4-pentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-fluoro-4-pentylbenzene” is a chemical compound with the CAS Number: 2432848-91-2 . It has a molecular weight of 200.68 and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14ClF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one fluorine atom .Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 200.68 .Applications De Recherche Scientifique
CPF has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and other drugs. CPF has also been used in the synthesis of various polymers and other materials. In addition, CPF has been used in biochemistry and physiology research, as it has been found to have various biochemical and physiological effects.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-1-fluoro-4-pentylbenzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization provided by the benzene ring .
Mode of Action
This compound undergoes nucleophilic substitution reactions at the benzylic position . The reaction mechanism involves two steps :
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound’s reactivity at the benzylic position can lead to various downstream effects, depending on the nature of the electrophile and the reaction conditions .
Pharmacokinetics
The compound’s physical form as a liquid suggests that it could be absorbed and distributed in the body through various routes.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. Given its reactivity at the benzylic position, it could potentially alter the structure and function of biomolecules it interacts with .
Avantages Et Limitations Des Expériences En Laboratoire
CPF has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a relatively stable compound, making it suitable for use in organic synthesis. In addition, CPF has a wide range of potential applications, making it a versatile compound for use in various experiments.
However, there are also some limitations to using CPF in laboratory experiments. It is a relatively new compound, and there is still much that is not known about its mechanism of action and potential side effects. In addition, CPF can be toxic in high doses, so it is important to exercise caution when using it in experiments.
Orientations Futures
The potential future directions for CPF are numerous. It could be used in the synthesis of various pharmaceuticals and other drugs. It could also be used in the synthesis of various polymers and other materials. In addition, CPF could be used in biochemistry and physiology research, as it has been found to have various biochemical and physiological effects. Finally, CPF could be used to develop more effective treatments for various diseases and disorders.
Méthodes De Synthèse
CPF can be synthesized in a two-step process. The first step involves the reaction of 1-chloro-4-fluorobenzene with 4-pentanone in the presence of a base catalyst, such as sodium hydroxide. This reaction produces a chloro-fluoro-ethylbenzene, which is then reacted with chlorine in the presence of a catalyst, such as palladium, to produce the desired product of CPF.
Propriétés
IUPAC Name |
2-chloro-1-fluoro-4-pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKVZXCEMVYPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)


![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

